
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, commonly referred to as Fmoc-D-Tyr(OH)-OH, is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of the hydroxyphenyl moiety is critical for its biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to Fmoc-D-Tyr(OH)-OH. For instance, derivatives with similar structures demonstrated significant activity against various multidrug-resistant pathogens, including strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against resistant strains, indicating strong efficacy in combating infections caused by these organisms .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
3-((4-Hydroxyphenyl)amino)propanoic acid | Staphylococcus aureus | 1 - 8 |
3-((4-Hydroxyphenyl)amino)propanoic acid | Enterococcus faecalis | 0.5 - 2 |
Fmoc-D-Tyr(OH)-OH | Escherichia coli | 16 |
Enzyme Inhibition Studies
The structural characteristics of Fmoc-D-Tyr(OH)-OH suggest potential interactions with various enzymes. Notably, compounds containing the fluorenyl group have been investigated for their inhibitory effects on key enzymes involved in bacterial fatty acid biosynthesis pathways, such as InhA from Mycobacterium tuberculosis. These studies revealed that certain derivatives exhibit potent inhibitory activity against this enzyme, which is crucial for the survival of the bacteria .
Case Studies and Research Findings
- Antimicrobial Resistance : A study focused on the synthesis of novel derivatives based on the fluorenone structure found that specific modifications significantly enhanced antimicrobial activity against resistant strains. For example, the introduction of electron-withdrawing groups improved the efficacy against both Gram-positive and Gram-negative bacteria .
- Therapeutic Applications : Fluorenone derivatives have been explored for their potential in treating various conditions due to their diverse pharmacological actions. These include antiviral properties and cytotoxic effects against cancer cells . The incorporation of specific substituents has been shown to modulate these activities effectively.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of amino acids such as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid exhibit promising anticancer properties. These compounds can potentially inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can reduce cell viability in non-small cell lung cancer (NSCLC) models, suggesting a pathway for developing new anticancer agents .
Antioxidant Properties
The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the efficient formation of peptides with high purity and yield. Its incorporation into peptides can enhance their stability and bioactivity, making them suitable candidates for therapeutic applications .
Structure-Activity Relationship Studies
The compound's unique structure facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry. By modifying the side chains or the core structure, researchers can develop analogs with improved pharmacological profiles, targeting specific biological pathways or enhancing selectivity towards cancer cells .
Case Studies and Research Findings
Q & A
Q. Basic: What are the recommended handling and storage protocols for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid to ensure stability?
Methodological Answer:
The compound should be stored in a tightly sealed container under inert gas (e.g., argon or nitrogen) at room temperature, protected from light and moisture . Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols or dust, as the compound may cause respiratory irritation (H335) and eye/skin irritation (H315/H319) . For long-term stability, monitor for decomposition via periodic HPLC or TLC analysis, especially if exposed to humidity or elevated temperatures.
Q. Basic: How is this compound synthesized, and what are critical steps to optimize yield?
Methodological Answer:
Synthesis typically involves Fmoc protection of the amino group followed by coupling with 2-hydroxyphenylpropanoic acid derivatives. Key steps include:
- Microwave-assisted coupling : Reduces reaction time from hours to minutes while maintaining enantiomeric purity .
- pH control during deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring pH >9 to prevent premature cleavage .
- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmosphere during coupling .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from stereochemical or substituent variations?
Methodological Answer:
Conflicting NMR data may arise from:
- Dynamic rotational isomerism : Use variable-temperature NMR (VT-NMR) to observe coalescence of proton signals at higher temperatures .
- Hydrogen bonding from the 2-hydroxyphenyl group : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
- Chiral purity verification : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .
For crystallographic ambiguities, perform X-ray diffraction with synchrotron radiation to resolve electron density maps for the hydroxyl and Fmoc groups .
Q. Advanced: What experimental strategies are recommended to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time using concentrations of 1–100 μM .
- Isothermal Titration Calorimetry (ITC) : Determine binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution (20–50 μM) in PBS buffer (pH 7.4) .
- Fluorescence quenching assays : Monitor tryptophan fluorescence changes in target proteins upon compound binding (excitation: 280 nm; emission: 340 nm) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validating with mutagenesis studies on key residues .
Q. Basic: What safety protocols should be implemented for laboratory-scale use of this compound?
Methodological Answer:
- Ventilation : Always use fume hoods to mitigate inhalation risks (H335) .
- Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For eye exposure, irrigate with saline for ≥15 minutes; for skin contact, wash with 10% polyethylene glycol solution .
- Waste disposal : Incinerate at >1000°C in a licensed facility to avoid environmental release of toxic byproducts (e.g., NOx) .
Q. Advanced: How can researchers evaluate the environmental impact of this compound given limited ecotoxicological data?
Methodological Answer:
- Read-across analysis : Compare with structurally similar Fmoc-protected amino acids (e.g., CAS 175291-56-2) to estimate persistence, bioaccumulation, and toxicity (PBT) .
- QSAR modeling : Use EPI Suite or TEST software to predict biodegradability (e.g., BIOWIN score) and acute aquatic toxicity (e.g., LC50 for Daphnia magna) .
- Microcosm studies : Simulate environmental degradation in soil/water systems under UV light and measure breakdown products via LC-MS/MS .
Q. Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use a C18 column (5 μm, 4.6 × 150 mm) with ESI+ ionization to confirm molecular ion ([M+H]+) and detect impurities (<0.5% area) .
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the Fmoc and hydroxyphenyl groups .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values to confirm stoichiometry .
Q. Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for medicinal chemistry applications?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (e.g., 3-iodophenyl) or electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate lipophilicity (clogP) .
- Stereochemical probes : Prepare (R)-enantiomers and diastereomers to assess chirality-dependent bioactivity .
- Bioisosteric replacement : Substitute the hydroxyphenyl group with indole or imidazole moieties to enhance target binding .
Evaluate analogs using high-throughput screening (HTS) in cellular assays (e.g., IC50 in kinase inhibition) and ADMET profiling (e.g., hepatic microsomal stability) .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMPQFLSLFTILZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427497 | |
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-31-2 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501015-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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